2-cyclohexylpropan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of amines like 2-cyclohexylpropan-1-amine can be achieved by various methods. One common method is the reduction of nitriles or amides and nitro compounds . Alkylation of primary and secondary amines using a primary alkyl halide is another method .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C9H19N/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3
. Its molecular weight is 141.26 . Chemical Reactions Analysis
Amines like this compound can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Enantioselective Synthesis
2-cyclohexylpropan-1-amine is utilized in the enantioselective synthesis of bioactive molecules. For instance, it is involved in the catalyzed α-carbon amination of chloroaldehydes, leading to the formation of optically enriched dihydroquinoxalines. These compounds are significant as they are core structures in various natural products and synthetic bioactive molecules (Ruoyan Huang et al., 2019).
Radical Transfer Hydroamination
The compound is essential in radical transfer hydroaminations, especially of unactivated and electron-rich double bonds. This process involves using aminated cyclohexadienes, including this compound, which demonstrates good to excellent anti-Markovnikov selectivity. Such reactions accommodate various functional groups and are insightful in the field of organic chemistry (Joyram Guin et al., 2007).
Photochemical Applications
In photochemistry, this compound is involved in the study of amino-linked bichromophoric anthracenes. Its fluorescence and photochemical properties are of particular interest, especially in understanding intramolecular exciplex formation and cycloaddition reactions (Y. Mori & K. Maeda, 1997).
Aromatization Reactions
The compound also plays a role in aromatization reactions. For example, this compound is involved in the iodination and aromatization of 2-cyclohexenones, leading to the formation of N-alkyl-2-iodoanilines. This process demonstrates its utility in synthetic organic chemistry (S. Hegde et al., 2001).
Catalyst in Reductive Amination
In the field of catalysis, this compound is used in the reductive amination of ketones. It's particularly effective in the production of cyclopentylamine, a valuable chemical in pesticides, cosmetics, and medicines (Wanjun Guo et al., 2019).
Cyclization Reactions
It also finds application in cyclization reactions, like the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. This process is significant for creating substituted indole derivatives (H. Nambu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many amines interact with various receptors in the body, influencing cellular function .
Mode of Action
Generally, amines can bind to receptors, triggering a cascade of biochemical reactions that lead to changes in cellular function .
Biochemical Pathways
Amines can participate in a variety of biochemical processes, including neurotransmission and regulation of physiological functions .
Pharmacokinetics
It is known that the pharmacokinetics of amines can be influenced by factors such as molecular size, lipophilicity, and the presence of functional groups .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of amines like 2-cyclohexylpropan-1-amine. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclohexylpropan-1-amine involves the reduction of the corresponding ketone using a reducing agent.", "Starting Materials": [ "Cyclohexanone", "Bromopropane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Bromination of cyclohexanone using bromopropane in the presence of hydrochloric acid to form 2-bromocyclohexanone.", "Step 2: Reduction of 2-bromocyclohexanone using sodium borohydride in ethanol to form 2-cyclohexylpropan-1-one.", "Step 3: Reduction of 2-cyclohexylpropan-1-one using sodium borohydride in ethanol to form 2-cyclohexylpropan-1-ol.", "Step 4: Conversion of 2-cyclohexylpropan-1-ol to 2-cyclohexylpropan-1-amine using sodium hydroxide and ammonium chloride in ethanol." ] } | |
CAS No. |
103254-49-5 |
Molecular Formula |
C9H19N |
Molecular Weight |
141.3 |
Purity |
95 |
Origin of Product |
United States |
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